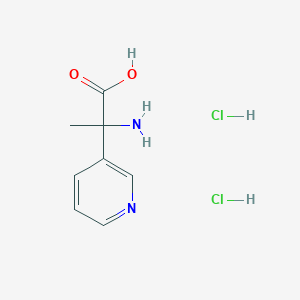

2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride is a chemical compound with the molecular formula C8H10N2O2·2HCl. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride typically involves the reaction of pyridine derivatives with amino acids under controlled conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with glycine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as crystallization and filtration to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of halogenated and alkylated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 2-Amino-2-pyridin-3-ylpropanoic acid; dihydrochloride serves as a building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives that can be used in further research or industrial applications.

Table 1: Chemical Reactions Involving 2-Amino-2-pyridin-3-ylpropanoic Acid

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of pyridine N-oxide derivatives. |

| Reduction | Production of primary and secondary amines. |

| Substitution | Creation of halogenated and alkylated pyridine derivatives. |

Biology

In biological research, this compound is employed to study enzyme interactions and protein synthesis. Its structural features allow it to interact with various enzymes, potentially modulating their activity.

Case Study: Enzyme Interaction

Recent studies have indicated that 2-Amino-2-pyridin-3-ylpropanoic acid; dihydrochloride may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant implications for pharmacology, particularly in drug design and safety assessments.

Medicine

The medicinal applications of this compound are particularly promising. It is being investigated for its potential therapeutic effects in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action |

|---|---|

| Neurological Disorders | Modulation of neurotransmitter receptors |

| Drug Metabolism | Inhibition of cytochrome P450 enzymes |

Unique Properties

The uniqueness of 2-Amino-2-pyridin-3-ylpropanoic acid; dihydrochloride lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This specificity enhances its utility in targeted research applications, particularly within medicinal chemistry and biochemistry .

Future Research Directions

Future investigations may focus on:

- Mechanisms of Action : Understanding how this compound interacts at the molecular level with various biological targets.

- Therapeutic Development : Exploring its potential as a lead compound in drug development for neurological conditions.

- Material Science : Assessing its application in the development of new materials through coordination chemistry.

Wirkmechanismus

The mechanism of action of 2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-(pyridin-2-yl)propanoic acid

- 2-Amino-3-(pyridin-4-yl)propanoic acid

- 2-Amino-3-(pyridin-5-yl)propanoic acid

Uniqueness

2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the fields of medicinal chemistry and biochemistry.

Biologische Aktivität

2-Amino-2-pyridin-3-ylpropanoic acid dihydrochloride is a compound of significant interest in pharmaceutical research due to its structural features, particularly the presence of a pyridine ring. This article reviews its biological activities, including antimicrobial, antiviral, and receptor interaction properties, supported by recent studies and data.

Chemical Structure and Properties

The molecular formula of 2-amino-2-pyridin-3-ylpropanoic acid dihydrochloride is C_9H_12Cl_2N_2O_2, with a molecular weight of approximately 267.15 g/mol. The compound is soluble in water due to its dihydrochloride form, which enhances its bioavailability and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyridine rings. For instance, derivatives of 2-amino-2-pyridin-3-ylpropanoic acid have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| 2-Amino-2-pyridin-3-ylpropanoic acid | 0.0048 | E. coli |

| 2-Amino-2-pyridin-3-ylpropanoic acid | 0.0195 | S. aureus |

| Ethyl derivatives | 0.025 | Bacillus mycoides |

These findings suggest that structural modifications can enhance the efficacy of pyridine-based compounds against microbial pathogens .

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored, particularly in the context of SARS-CoV-2. Compounds similar to 2-amino-2-pyridin-3-ylpropanoic acid have been investigated for their ability to inhibit viral replication.

Case Study: SARS-CoV-2 Inhibition

In a study assessing various inhibitors against the main protease (M_pro) of SARS-CoV-2, certain pyridine derivatives exhibited promising results in vitro, blocking viral entry and replication effectively without significant cytotoxicity . The structure-activity relationship (SAR) indicated that modifications at specific sites on the pyridine ring could enhance binding affinity and improve pharmacokinetic properties.

Receptor Interaction Studies

The interaction of 2-amino-2-pyridin-3-ylpropanoic acid with neurotransmitter receptors has been a focal point in understanding its biological activity. Notably, compounds with similar structures have shown efficacy as NMDA receptor agonists.

Table 2: NMDA Receptor Activity

| Compound Name | EC50 (µM) | Receptor Subtype |

|---|---|---|

| Glycine site agonist | <1 | GluN1/2A |

| Partial agonist | ~5 | GluN1/2B |

| Superagonist | <0.5 | GluN1/2C |

These findings indicate that modifications in the chemical structure can lead to selective activation of NMDA receptor subtypes, which are crucial for synaptic plasticity and memory function .

Eigenschaften

IUPAC Name |

2-amino-2-pyridin-3-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-8(9,7(11)12)6-3-2-4-10-5-6;;/h2-5H,9H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGNNDNKNQMVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.